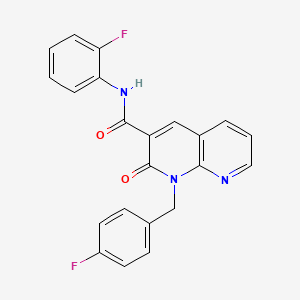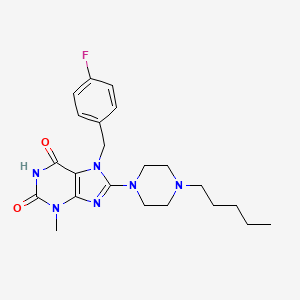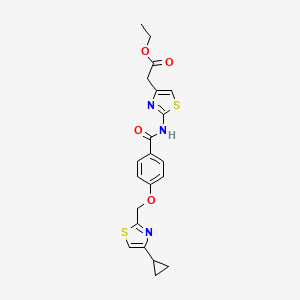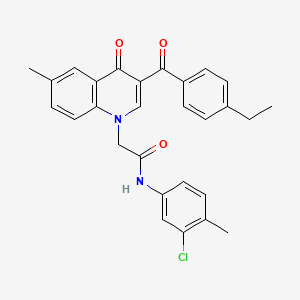
N-(3-chloro-4-methylphenyl)-2-(3-(4-ethylbenzoyl)-6-methyl-4-oxoquinolin-1(4H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-methylphenyl)-2-(3-(4-ethylbenzoyl)-6-methyl-4-oxoquinolin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C28H25ClN2O3 and its molecular weight is 472.97. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-4-methylphenyl)-2-(3-(4-ethylbenzoyl)-6-methyl-4-oxoquinolin-1(4H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-methylphenyl)-2-(3-(4-ethylbenzoyl)-6-methyl-4-oxoquinolin-1(4H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Antibacterial Activity of Some New Pyridinyl/Quinazolinyl/Azetidinonyl/Thiazolidinonyl Triazoles
This study focused on the synthesis of a series of triazole compounds, including those with a quinazolinyl structure similar to N-(3-chloro-4-methylphenyl)-2-(3-(4-ethylbenzoyl)-6-methyl-4-oxoquinolin-1(4H)-yl)acetamide. The antibacterial activity of these compounds was tested against various bacterial strains, and their structures were confirmed through elemental and spectral analysis (Singh, Kaur, Kumar, Kumar, & Kumar, 2010).
Anti-Inflammatory and Analgesic Activities
Several New Substituted Azetidinonyl and Thiazolidinonyl Quinazolon 4 3H Ones as their Anti Inflammatory Activities
This research synthesized and evaluated the anti-inflammatory activities of various substituted azetidinonyl and thiazolidinonyl quinazolon compounds. Active compounds from this series were compared with phenylbutazone, a standard anti-inflammatory drug, showing significant anti-inflammatory activity (Bhati, 2013).
Design and Synthesis of Quinazolinyl Acetamides for Their Analgesic and Anti-Inflammatory Activities
This study involved the synthesis of novel quinazolinyl acetamides and their subsequent evaluation for analgesic and anti-inflammatory activities. The compounds exhibited potent analgesic and anti-inflammatory effects with minimal ulcerogenic potential, making them noteworthy for further investigation (Alagarsamy, Solomon, Sulthana, Vijay, & Narendhar, 2015).
Synthesis of Some New Substituted Azetidinonyl and Thiazolidinonyl Quinazolon-4(3H)-Ones as Potential Non-Steroidal Anti-Inflammatory and Analgesic Agents
This research synthesized a range of compounds with potential anti-inflammatory and analgesic properties. The structures of these compounds were confirmed through various analytical methods, and they were compared with phenylbutazone for their medicinal effectiveness (Kumar, Lal, & Rani, 2014).
Antioxidant Activity
Novel Co(II) and Cu(II) Coordination Complexes Constructed from Pyrazole-Acetamide Effect of Hydrogen Bonding on the Self-Assembly Process and Antioxidant Activity
This study synthesized and characterized pyrazole-acetamide derivatives and their Co(II) and Cu(II) complexes. The compounds showed significant antioxidant activity, with the solid-state structure and supramolecular architectures being elucidated through single-crystal X-ray crystallography (Chkirate, Fettach, Karrouchi, Sebbar, Essassi, Mague, Radi, Faouzi, Adarsh, & Garcia, 2019).
Propriétés
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[3-(4-ethylbenzoyl)-6-methyl-4-oxoquinolin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25ClN2O3/c1-4-19-7-9-20(10-8-19)27(33)23-15-31(25-12-5-17(2)13-22(25)28(23)34)16-26(32)30-21-11-6-18(3)24(29)14-21/h5-15H,4,16H2,1-3H3,(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYFWRLKSMKBNPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)C)CC(=O)NC4=CC(=C(C=C4)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-1,3-benzodioxol-5-yl-2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl]acetamide](/img/structure/B2627920.png)
![4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3-ethylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2627922.png)
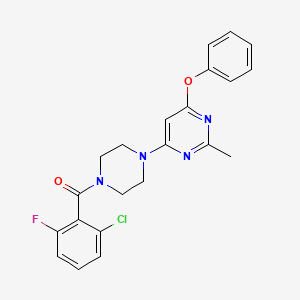
![4-(benzylthio)-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)butanamide](/img/structure/B2627924.png)
![3-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2627925.png)
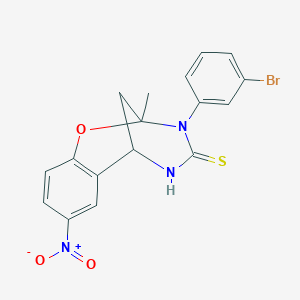
![2-(4-methoxybenzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2627928.png)



![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-2-benzofuran-1(3H)-one](/img/structure/B2627938.png)
